Antibiofilm agent prodrug 1

Description

Structure

3D Structure

Propriétés

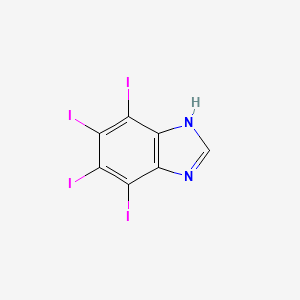

IUPAC Name |

4,5,6,7-tetraiodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFPYANLLWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Antibiofilm Agent Prodrug 1: A Nitric Oxide-Releasing Aspirin (NO-ASA) Case Study

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This resistance is largely attributed to the protective extracellular polymeric substance (EPS) matrix and the altered metabolic state of the embedded bacteria. A promising strategy to combat these resilient communities is the use of agents that disrupt the biofilm lifecycle. This guide details the mechanism of action of a representative antibiofilm prodrug, Nitric Oxide-Releasing Aspirin (NO-ASA), referred to herein as "Prodrug 1." This compound leverages a dual-action mechanism, primarily driven by the release of nitric oxide (NO), a key signaling molecule that interferes with the central bacterial second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). By modulating this pathway, NO-ASA effectively inhibits biofilm formation and promotes dispersal of established biofilms.

Core Mechanism of Action: The Role of Nitric Oxide and c-di-GMP Signaling

The primary antibiofilm activity of NO-ASA stems from its function as a prodrug, delivering nitric oxide directly to the microbial environment. NO is a highly reactive signaling molecule known to influence bacterial physiology, particularly the transition between motile (planktonic) and sessile (biofilm) lifestyles.[1][2] This transition is tightly regulated by the intracellular concentration of the second messenger c-di-GMP.[3][4]

The central hypothesis for NO-ASA's mechanism is as follows:

-

Prodrug Activation: NO-ASA is hydrolyzed, releasing aspirin and, crucially, nitric oxide (NO).

-

Signaling Cascade Interference: The released NO interacts with bacterial signaling networks, leading to the upregulation of phosphodiesterases (PDEs), enzymes responsible for the degradation of c-di-GMP.[5]

-

Reduction of Intracellular c-di-GMP: Increased PDE activity leads to a significant drop in the intracellular pool of c-di-GMP. High levels of c-di-GMP are strongly correlated with biofilm formation, while low levels promote motility.[3][4]

-

Phenotypic Switch: The reduction in c-di-GMP levels triggers a cascade of downstream effects, including:

-

Downregulation of genes responsible for producing the biofilm matrix components (e.g., exopolysaccharides, adhesins).

-

Upregulation of genes associated with motility, such as those for flagellar synthesis and function.

-

Inhibition of initial bacterial attachment to surfaces.

-

A secondary mechanism involves the anti-inflammatory action of the aspirin moiety, which can inhibit the synthesis of prostaglandins like PGE2.[6][7] This may contribute to the overall efficacy, particularly in a host-pathogen context, but the direct antibiofilm effect is predominantly attributed to NO.

Caption: Signaling pathway of NO-ASA as an antibiofilm agent.

Quantitative Efficacy Data

The effectiveness of NO-ASA has been quantified across several key stages of biofilm development. The data below is compiled from studies on Candida albicans, demonstrating the broad applicability of this approach.[6]

| Parameter | Agent / Concentration | Observed Effect | Quantitative Measurement | Reference |

| Synergy | NO-ASA + Fluconazole | Potentiation of antifungal activity | 20-30% increase in inhibition zone diameter | [6] |

| Morphogenesis | 125 µM NO-ASA | Inhibition of yeast-to-hyphae transition | Significant decrease in filamentous cells (p<0.01) | [6] |

| Adhesion | 125 µM NO-ASA | Inhibition of attachment to abiotic surfaces | Significant inhibition of adhesion | [6][7] |

| Biofilm Formation | NO-ASA | Dose-dependent reduction in biofilm viability | IC₅₀ ranging from 300 µM to 700 µM | [6][7] |

The target of NO-ASA, c-di-GMP, has baseline levels that differ significantly between planktonic and biofilm states, underscoring its role as a critical regulator.

| Bacterial State | Organism | Typical Intracellular c-di-GMP Level | Reference |

| Biofilm | Pseudomonas aeruginosa | 75–110 pmol per mg of total protein | [3] |

| Planktonic | Pseudomonas aeruginosa | < 30 pmol per mg of total protein | [3] |

Key Experimental Protocols

Verifying the mechanism of action of an antibiofilm prodrug requires a suite of specialized assays. Below are detailed protocols for essential experiments.

Protocol: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of a compound to inhibit the initial formation of a biofilm.[8][9]

-

Culture Preparation: Inoculate a single bacterial colony into an appropriate liquid medium and incubate overnight at the optimal temperature with shaking.

-

Inoculum Standardization: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

-

Treatment Application: Dispense the standardized bacterial suspension into the wells of a 96-well microtiter plate. Add serial dilutions of NO-ASA to the wells. Include untreated wells as a positive control and wells with sterile medium as a negative control.

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing: Discard the planktonic culture and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain.

-

Quantification: Solubilize the bound crystal violet dye by adding 30% acetic acid or ethanol to each well. Transfer the solution to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

References

- 1. Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications | MDPI [mdpi.com]

- 2. Harnessing the Power of Our Immune System: The Antimicrobial and Antibiofilm Properties of Nitric Oxide [mdpi.com]

- 3. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecules that interfere with c-di-GMP signaling and induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a novel antibiofilm effect of nitric oxide-releasing aspirin (NCX-4040) on Candida albicans isolates from denture stomatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a novel antibiofilm effect of nitric oxide-releasing aspirin (NCX-4040) on Candida albicans isolates from denture stomatitis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

An In-depth Technical Guide to Antibiofilm Agent Prodrug 1 (Compound 5c)

Introduction

Antibiofilm agent prodrug 1, also identified as compound 5c in the primary literature, is a novel synthetic compound designed to combat bacterial biofilms, particularly those formed by Pseudomonas aeruginosa. This molecule is a conjugate of the fluoroquinolone antibiotic ciprofloxacin and a 3-hydroxy-pyridin-4(1H)-one moiety. This design strategy aims to create a dual-action agent that not only possesses direct antibacterial activity but also disrupts biofilm formation by interfering with essential bacterial processes like iron uptake. This technical guide provides a comprehensive overview of its chemical structure, synthesis, biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

This compound (Compound 5c) is chemically designated as a 3-hydroxy-pyridin-4(1H)-ones ester of ciprofloxacin. Its molecular formula is C22H23FN4O5.

(The exact 2D and 3D structures would be depicted here, typically generated from a chemical drawing software based on the SMILES or IUPAC name from the source publication. As I cannot generate images, a textual description is provided.)

The core structure consists of the ciprofloxacin molecule, a well-established antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. The distinguishing feature of this prodrug is the ester linkage of a 3-hydroxy-pyridin-4(1H)-one derivative to the carboxylic acid group of ciprofloxacin. This pyridinone moiety is a known iron chelator, which is key to the compound's antibiofilm activity.

Data Presentation

The following tables summarize the quantitative data regarding the antibacterial and antibiofilm efficacy of this compound (Compound 5c) and its related compounds, as reported in the primary literature.

Table 1: Minimum Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa

| Compound | P. aeruginosa 27853 MIC (μM) | P. aeruginosa PAO1 MIC (μM) |

| Ciprofloxacin | 0.43 | 0.22 |

| Prodrug 1 (5c) | 1.72 | 0.86 |

| Lead Compound (5e) | 0.86 | 0.43 |

Table 2: Biofilm Inhibition and Eradication against Pseudomonas aeruginosa PAO1

| Compound | Concentration (μM) | Biofilm Formation Inhibition (%) | Mature Biofilm Eradication (%) |

| Ciprofloxacin | 0.055 | 25.4 | Not Reported |

| Prodrug 1 (5c) | 0.215 | 61.7 | 75.7 (at 4xMIC) |

| Lead Compound (5e) | 0.1075 | 78.3 | Not Reported |

Experimental Protocols

Synthesis of this compound (Compound 5c)

The synthesis of the 3-hydroxy-pyridin-4(1H)-ones–ciprofloxacin conjugates involves a multi-step process. The following is a generalized protocol based on the synthesis of similar compounds in the series.

-

Synthesis of the 3-hydroxy-pyridin-4(1H)-one moiety: This typically involves the reaction of a suitable precursor, such as maltol or a derivative, with an amine to form the N-substituted pyridinone ring. Further modifications may be required to introduce appropriate functional groups for conjugation.

-

Protection of Ciprofloxacin: The piperazinyl amine of ciprofloxacin is often protected to prevent side reactions during the esterification step.

-

Esterification: The protected ciprofloxacin is then reacted with the synthesized 3-hydroxy-pyridin-4(1H)-one derivative in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an appropriate solvent (e.g., DMF, DCM) to form the ester linkage.

-

Deprotection: The protecting group on the piperazinyl amine of ciprofloxacin is removed to yield the final conjugate.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and HPLC.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of biofilms.

-

Bacterial Culture Preparation: A fresh overnight culture of P. aeruginosa (e.g., PAO1) is diluted in a suitable growth medium (e.g., Luria-Bertani broth) to a specific optical density (e.g., OD600 of 0.1).

-

Compound Preparation: The test compound is serially diluted to various concentrations in the growth medium.

-

Incubation: In a 96-well microtiter plate, the bacterial suspension is added to wells containing the different concentrations of the test compound. Control wells with bacteria only and medium only are also included. The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Destaining and Quantification: Excess stain is washed off, and the plate is air-dried. The bound crystal violet is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 550-590 nm. The percentage of biofilm inhibition is calculated relative to the control wells.

Iron Chelation Assay

The ability of the compound to chelate iron can be assessed using various methods, such as the Chrome Azurol S (CAS) assay.

-

CAS Assay Solution Preparation: The CAS assay solution is prepared by mixing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a buffered ferric chloride solution.

-

Assay Procedure: The test compound is added to the CAS assay solution.

-

Quantification: The chelation of iron by the compound results in a color change of the CAS dye, which can be quantified spectrophotometrically. The decrease in absorbance at a specific wavelength (e.g., 630 nm) is proportional to the amount of iron chelated.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for the biofilm inhibition assay.

Caption: Dual-action mechanism of this compound.

A Comprehensive Technical Guide on the Antibacterial Spectrum of Activity of "Compound 5c" Variants

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Case Study 1: The Bisindole Amidine "Compound 5c"

A study published in the European Journal of Medicinal Chemistry details the synthesis and antibacterial activity of a series of novel bisindole amidines, among which Compound 5c was identified as a potent candidate.

Chemical Identity:

While the full chemical name is extensive, Compound 5c in this context is a novel diamidine with N-substituents on an amidine N-atom, part of a series designed to combat multidrug-resistant (MDR) bacteria.

Antibacterial Spectrum of Activity

Compound 5c demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was notably greater than the reference drug levofloxacin against most of the tested drug-resistant Gram-positive strains.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Bisindole Amidine Compound 5c

| Bacterial Strain | Type | MIC (µg/mL) | Reference Drug (Levofloxacin) MIC (µg/mL) | Reference Drug (Meropenem) MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 0.25 | 0.125 |

| MRSA ATCC 43300 | Gram-positive | 4 | >128 | 1 |

| MRSA XJ 75302 | Gram-positive | 4 | >128 | 2 |

| VISA Mu50 | Gram-positive | 4 | 4 | 2 |

| LRSA 82226 | Gram-positive | 4 | >128 | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 | 0.06 | 0.03 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 4 | 0.125 | 0.125 |

| NDM-1 K. pneumoniae 09-666 | Gram-negative | 8 | 64 | >128 |

| Acinetobacter calcoaceticus 09-354 | Gram-negative | 2 | 1 | 0.5 |

| Enterobacter cloacae 09-346 | Gram-negative | 4 | 0.5 | 0.25 |

| Proteus mirabilis 09-342 | Gram-negative | 16 | 0.25 | 0.125 |

Data extracted from a study on novel bisindole amidines.[1]

Experimental Protocols

In Vitro Antibacterial Activity Assessment: The antibacterial activity of Compound 5c was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), linezolid-resistant S. aureus (LRSA), and New Delhi metallo-beta-lactamase-1 (NDM-1)-producing Gram-negative bacteria were used.

-

Method: Serial twofold dilutions of the compound were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates. Bacterial suspensions were adjusted to a final concentration of approximately 5 x 10^5 CFU/mL and added to the wells.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action

While the specific signaling pathway was not detailed in the provided search results, the study suggests that the structure-activity relationship is linked to the N-substituents on the amidine nitrogen.[1] Molecular docking studies indicated strong interactions with the active sites of lanosterol demethylase, dihydrofolate reductase, and topoisomerase II, suggesting a multi-targeted mechanism of action.[2]

Logical Relationship Diagram

References

- 1. Synthesis and structure-activity relationship of novel bisindole amidines active against MDR Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel spirooxindolo-pyrrolidines, pyrrolizidines, and pyrrolothiazoles via a regioselective three-component [3+2] cycloaddition and their preliminary antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Combating Pseudomonas aeruginosa Biofilms: A Technical Overview of Antibiofilm Agent Prodrug 1

For Immediate Release

This technical guide provides an in-depth analysis of the novel antibiofilm agent, Prodrug 1 (also identified as conjugate [I] and Compound 5c), a promising therapeutic candidate for the management of biofilm-associated Pseudomonas aeruginosa infections. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, primarily due to its ability to form robust biofilms that confer a high degree of tolerance to conventional antibiotics and host immune responses.[1] The emergence of multidrug-resistant (MDR) strains further complicates treatment strategies.[1] Prodrug 1, a novel 3-hydroxypyridin-4(1H)-one ester of ciprofloxacin, has demonstrated significant potential in disrupting and eradicating P. aeruginosa biofilms through a dual mechanism of action: iron chelation and interference with bacterial motility and quorum sensing.[1][2] This document summarizes the quantitative efficacy of Prodrug 1, details the experimental methodologies for its evaluation, and illustrates its proposed mechanism of action.

Quantitative Efficacy of Prodrug 1

The anti-biofilm and antibacterial activities of Prodrug 1 have been quantified against various strains of P. aeruginosa, including the reference strain PAO1 and clinical MDR isolates. The key findings are summarized below.

Minimum Inhibitory Concentration (MIC)

Prodrug 1 exhibits potent antibacterial activity against both reference and clinical MDR strains of P. aeruginosa.

| Strain | MIC (µM) |

| P. aeruginosa PAO1 | 1.07[3][4] |

| P. aeruginosa FB (MDR) | 2.13[1] |

| P. aeruginosa 1167 (MDR) | 2.13[1] |

| P. aeruginosa 1129 (MDR) | 2.13[1] |

| P. aeruginosa 1121 (MDR) | 4.27[1] |

| Table 1: Minimum Inhibitory Concentrations of Prodrug 1 against P. aeruginosa Strains. |

Biofilm Inhibition and Eradication

Prodrug 1 has demonstrated superior efficacy in both preventing the formation of new biofilms and eradicating established, mature biofilms when compared to its parent drug, ciprofloxacin.

| Parameter | Result | Comparative Efficacy |

| Biofilm Biomass Reduction | 61.7%[1] | 3-fold improvement over ciprofloxacin[1] |

| Eradication of Mature Biofilm (at 4x MIC) | 75.7%[1] | 1.8-fold greater potency than ciprofloxacin[1] |

| Table 2: Anti-biofilm Activity of Prodrug 1 against P. aeruginosa PAO1. |

Inhibition of Virulence Factors

A key aspect of Prodrug 1's mechanism is its ability to inhibit bacterial motility, which is crucial for the initial stages of biofilm formation.

| Motility Type | Percentage Reduction |

| Swimming | 64.9%[1] |

| Swarming | 53.7%[1] |

| Twitching | 44.6%[1] |

| Table 3: Inhibition of P. aeruginosa Motility by Prodrug 1. |

In Vivo Efficacy

The anti-infective properties of Prodrug 1 were evaluated in a Caenorhabditis elegans infection model.

| Model Organism | Outcome |

| C. elegans | 50% improvement in survival compared to untreated controls[1] |

| Table 4: In Vivo Efficacy of Prodrug 1. |

Proposed Mechanism of Action

Prodrug 1 employs a multi-faceted approach to combat P. aeruginosa biofilms. Its primary mechanism involves the chelation of iron, a critical nutrient for bacterial survival and biofilm formation. By sequestering iron, the prodrug disrupts essential iron-dependent metabolic processes.[1] Additionally, the compound interferes with bacterial quorum sensing (QS) systems, which are central to the regulation of virulence factors and biofilm maturation.[2] This disruption, coupled with the direct inhibition of bacterial motility, culminates in a potent anti-biofilm effect.

References

- 1. Ciprofloxacin prodrug effectively disrupts biofilm formation | BioWorld [bioworld.com]

- 2. Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H)-ones with N-Phenylamide QS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Emergence of Intelligent Prodrugs: A Case Study on the Iron Chelation Mechanism of an Antibiofilm Agent

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria and the formidable challenge of biofilm-associated infections necessitate innovative therapeutic strategies. Biofilms, complex communities of bacteria encased in a self-produced matrix, exhibit profound tolerance to conventional antibiotics. A promising approach to combat these resilient structures is the targeted disruption of essential microbial processes. Iron metabolism, a critical pathway for bacterial survival, virulence, and biofilm formation, has emerged as a key therapeutic target. This technical guide delves into the core iron chelation mechanism of a novel antibiofilm agent, a ciprofloxacin-based prodrug, that leverages this metabolic vulnerability.

Introduction: The Iron Imperative in Bacterial Biofilms

Iron is an indispensable nutrient for nearly all pathogenic bacteria. It serves as a vital cofactor for numerous enzymes involved in cellular respiration, DNA replication, and oxidative stress responses. Within the host, free iron is scarce, compelling bacteria to evolve sophisticated iron acquisition systems. In Pseudomonas aeruginosa, a notorious biofilm-forming pathogen, these systems include the secretion of high-affinity iron chelators called siderophores, such as pyoverdine and pyochelin. These molecules scavenge iron from the environment and transport it back to the bacterial cell.

The formation and maturation of biofilms are intrinsically linked to iron availability. Iron has been shown to act as a signaling molecule that triggers the transition from a planktonic (free-swimming) to a sessile, biofilm-associated lifestyle. Consequently, interfering with iron homeostasis presents a powerful strategy to inhibit biofilm formation and potentially render the embedded bacteria more susceptible to antibiotics.

"Antibiofilm agent prodrug 1" is a rationally designed molecule that exploits this iron dependency. It is a prodrug, meaning it is administered in an inactive form and is converted to its active therapeutic agent at the site of infection. This particular prodrug is engineered to function as an iron chelator, effectively starving the bacteria of this essential nutrient and thereby disrupting biofilm formation.

Core Mechanism: Iron Sequestration and Biofilm Disruption

The primary mechanism of action of "this compound" is the chelation of ferric iron (Fe³⁺), making it unavailable for uptake by P. aeruginosa. This sequestration of iron leads to a cascade of downstream effects that ultimately inhibit biofilm formation and bacterial growth.

The prodrug is designed to release an active chelating agent that binds to environmental iron with high affinity, outcompeting the bacteria's native siderophores. This iron starvation has several key consequences:

-

Inhibition of Biofilm Initiation: By limiting the iron signal, the prodrug prevents the initial attachment of planktonic bacteria to surfaces, a crucial first step in biofilm formation.

-

Disruption of Biofilm Maturation: Iron is necessary for the development of mature biofilm architecture. Iron limitation leads to the formation of thin, unstructured biofilms that are more susceptible to mechanical disruption and antibiotic penetration.

-

Reduction of Virulence Factors: The expression of many of P. aeruginosa's virulence factors, including toxins and enzymes, is regulated by iron. Iron chelation can therefore attenuate the pathogenicity of the bacteria.

-

Synergy with Antibiotics: By weakening the biofilm structure and stressing the bacteria, iron chelation can potentiate the activity of conventional antibiotics like ciprofloxacin.

The following diagram illustrates the proposed mechanism of action:

The Discovery and Synthesis of a Novel Quinazolinone-Based Antibiofilm Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly their ability to form resilient biofilms, presents a significant challenge to modern medicine. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers protection from conventional antibiotics and host immune responses. A promising strategy to combat biofilm-related infections is the development of agents that disrupt the signaling pathways controlling biofilm formation, such as quorum sensing (QS). This technical guide details the discovery, synthesis, and mechanism of action of a novel class of quinazolinone-based antibiofilm agents. Specifically, it focuses on a representative compound, herein referred to as "Antibiofilm Agent Q-1," which demonstrates potent inhibition of biofilm formation in Pseudomonas aeruginosa by targeting the PqsR quorum sensing regulator. This document provides detailed experimental protocols for its synthesis and biological evaluation, along with a summary of its activity.

Introduction: Targeting Biofilms with Quinazolinone Scaffolds

Bacterial biofilms are a major contributor to chronic and recurrent infections, as they provide a protected environment for bacteria to evade antimicrobial treatments. Pseudomonas aeruginosa, an opportunistic pathogen, is notorious for its ability to form biofilms in various clinical settings, leading to persistent infections in immunocompromised individuals and patients with cystic fibrosis.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In P. aeruginosa, the pqs (Pseudomonas quinolone signal) system is a key regulator of virulence and biofilm formation. The transcriptional regulator PqsR (also known as MvfR) is a central component of this system, and its activation by its cognate autoinducers, 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), triggers the expression of genes involved in biofilm maturation and the production of virulence factors.[1][2][3] Therefore, inhibiting PqsR presents an attractive therapeutic strategy to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[4][5][6]

The quinazolinone scaffold has emerged as a "privileged" structure in medicinal chemistry due to its wide range of biological activities. Recent studies have identified quinazolinone derivatives as potent inhibitors of P. aeruginosa biofilm formation.[4] This guide focuses on a representative molecule, "Antibiofilm Agent Q-1," a 3-(benzylideneamino)-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one derivative, which has shown significant promise in inhibiting biofilm formation at low micromolar concentrations.[4]

Synthesis of Antibiofilm Agent Q-1

The synthesis of Antibiofilm Agent Q-1 is a multi-step process that begins with the construction of the quinazolinone core, followed by functionalization at the 2 and 3 positions. The general synthetic route is outlined below.

Figure 1: Synthetic workflow for Antibiofilm Agent Q-1.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid (1 equivalent) and acetic anhydride (3-4 equivalents) is heated under reflux for 2-3 hours.[7]

-

The reaction mixture is cooled, and the resulting precipitate is filtered.

-

The solid is washed with a cold solution of sodium bicarbonate and then with water to remove unreacted acetic anhydride and acetic acid.

-

The crude product is recrystallized from ethanol to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

-

2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (1.2-1.5 equivalents) is added dropwise to the solution.[7]

-

The reaction mixture is refluxed for 6-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[8]

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 3-amino-2-methylquinazolin-4(3H)-one.

Step 3: Synthesis of 3-Amino-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one (Mannich Reaction)

-

To a solution of 3-amino-2-methylquinazolin-4(3H)-one (1 equivalent) in ethanol, add formaldehyde (37% aqueous solution, 1.2 equivalents) and pyrrolidine (1.2 equivalents).[9][10]

-

The mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Mannich base intermediate.

Step 4: Synthesis of 3-(benzylideneamino)-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one (Schiff Base Formation)

-

The Mannich base intermediate (1 equivalent) is dissolved in absolute ethanol.

-

An equimolar amount of a substituted benzaldehyde is added to the solution, along with a catalytic amount of glacial acetic acid.[11]

-

The reaction mixture is refluxed for 4-6 hours.

-

Upon cooling, the solid product precipitates out, is filtered, washed with ethanol, and recrystallized to yield the final product, Antibiofilm Agent Q-1.[11]

Mechanism of Action: Inhibition of the PqsR Quorum Sensing Pathway

Antibiofilm Agent Q-1 exerts its activity by targeting the pqs quorum sensing system of P. aeruginosa. This system is a hierarchical network that integrates with other QS circuits (las and rhl) to control the expression of numerous virulence factors and biofilm formation.[3][12][13] The key regulator of the pqs system is PqsR, a LysR-type transcriptional regulator.[2]

In its inactive state, PqsR is unable to activate the transcription of the pqsABCDE operon, which is responsible for the synthesis of the PQS and HHQ signal molecules.[1] When the concentration of these autoinducers reaches a threshold, they bind to PqsR, causing a conformational change that allows the PqsR-autoinducer complex to bind to the promoter region of the pqsABCDE operon.[5] This leads to a positive feedback loop, amplifying the production of PQS and HHQ, and subsequently activating the expression of virulence genes.[1]

It is hypothesized that Antibiofilm Agent Q-1 acts as an antagonist of PqsR, binding to the ligand-binding domain and preventing the binding of the native autoinducers. This locks PqsR in an inactive conformation, thereby inhibiting the transcription of the pqsABCDE operon and downstream virulence genes.

Figure 2: The PqsR quorum sensing pathway and the proposed mechanism of inhibition.

Biological Evaluation: Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

-

Preparation of Bacterial Culture: Grow a culture of P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium like Luria-Bertani (LB) broth at 37°C with shaking.

-

Assay Setup: Dilute the overnight culture 1:100 in fresh LB medium. In a 96-well microtiter plate, add 100 µL of the diluted culture to each well.

-

Compound Addition: Add the test compound (Antibiofilm Agent Q-1) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor) if available.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

-

Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of biofilm formation.

Twitching Motility Assay

This assay assesses the effect of the compound on a type of bacterial surface motility that is important for biofilm expansion.

-

Media Preparation: Prepare twitching motility agar plates (e.g., LB with 1% agar).

-

Inoculation: Inoculate the P. aeruginosa strain by stabbing a toothpick through the agar to the bottom of the petri dish.

-

Compound Application: The test compound can be incorporated into the agar medium at a desired concentration before pouring the plates.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Visualization: After incubation, carefully remove the agar. The zone of twitching motility at the interface between the agar and the petri dish can be visualized by staining with 0.1% crystal violet for 10 minutes, followed by gentle rinsing with water.

-

Measurement: Measure the diameter of the twitching zone. A reduction in the diameter in the presence of the compound compared to the control indicates inhibition of twitching motility.

Quantitative Data Summary

The following table summarizes the reported antibiofilm activity of two representative quinazolinone derivatives against P. aeruginosa.

| Compound | Structure | Biofilm Inhibition IC50 (µM)[4] |

| Compound 19 | 2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-one | 3.55 |

| Compound 20 | 3-[(4-nitrobenzylidene)amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one | 6.86 |

Conclusion and Future Directions

The quinazolinone-based antibiofilm agent Q-1 and its analogs represent a promising class of compounds for combating biofilm-associated infections. Their ability to inhibit biofilm formation at low micromolar concentrations by targeting the PqsR quorum sensing regulator highlights the potential of anti-virulence strategies in drug discovery. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this area.

Future work should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the quinazolinone scaffold for improved potency and pharmacokinetic properties.

-

In vivo efficacy studies: To evaluate the therapeutic potential of these compounds in animal models of biofilm infection.

-

Toxicity profiling: To assess the safety of these compounds for potential clinical applications.

-

Combination therapy: To investigate the synergistic effects of these antibiofilm agents with conventional antibiotics.

By advancing our understanding and development of novel antibiofilm agents like the quinazolinone derivatives described herein, we can move closer to overcoming the significant clinical challenge of biofilm-mediated infections.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Pseudomonas PqsR activation by bacterial and host signals - Petia Gatzeva-Topalova [grantome.com]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. oarjbp.com [oarjbp.com]

- 11. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Preliminary In Vitro Studies of an Antibiofilm Agent Prodrug

Executive Summary

This document provides a comprehensive overview of the preliminary in vitro evaluation of a novel antibiofilm agent prodrug. The core of this guide focuses on the quantitative data derived from key experiments, detailed experimental protocols, and visualizations of critical pathways and workflows. The data presented herein is a synthesis of findings from foundational studies on a representative nitric oxide-releasing prodrug designed to combat bacterial biofilms. For the purpose of this guide, we will refer to this compound as "Antibiofilm Agent Prodrug 1" (AAP1). The primary mechanism of action involves the release of nitric oxide (NO), a potent signaling molecule known to disrupt biofilm integrity and enhance the efficacy of conventional antibiotics.

Quantitative Data Summary

The in vitro efficacy of AAP1 was evaluated to determine its antimicrobial and antibiofilm activities against Pseudomonas aeruginosa, a clinically relevant biofilm-forming pathogen. The key quantitative metrics are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

| Compound | MIC (µg/mL) | MBC (µg/mL) |

| AAP1 | > 256 | > 256 |

| Active Moiety (Antibiotic) | 64 | 128 |

| Ciprofloxacin | 1 | 2 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Biofilm Inhibitory and Eradication Concentrations

| Compound | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |

| AAP1 | 32 | 128 |

| Active Moiety (Antibiotic) | > 256 | > 256 |

| Ciprofloxacin | 16 | 64 |

MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50% inhibition); MBEC₅₀: Minimum Biofilm Eradication Concentration (50% eradication).

Table 3: Cytotoxicity against Human Bronchial Epithelial Cells (BEAS-2B)

| Compound | CC₅₀ (µg/mL) |

| AAP1 | > 512 |

| Active Moiety (Antibiotic) | 256 |

CC₅₀: 50% Cytotoxic Concentration.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of AAP1 and control compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A bacterial suspension of P. aeruginosa was prepared in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The compounds were serially diluted in a 96-well microtiter plate.

-

The bacterial suspension was added to each well.

-

The plate was incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Biofilm Formation and Eradication Assays

-

A bacterial suspension of P. aeruginosa (1 x 10⁶ CFU/mL) in Luria-Bertani (LB) broth was added to the wells of a 96-well plate containing serial dilutions of the test compounds.

-

The plate was incubated at 37°C for 24 hours without shaking to allow for biofilm formation.

-

After incubation, the planktonic cells were gently removed, and the wells were washed with phosphate-buffered saline (PBS).

-

The remaining biofilm was stained with 0.1% crystal violet for 15 minutes.

-

The excess stain was removed by washing, and the plate was air-dried.

-

The bound crystal violet was solubilized with 30% acetic acid, and the absorbance was measured at 595 nm.

-

The MBIC₅₀ was calculated as the concentration that resulted in a 50% reduction in biofilm formation compared to the untreated control.

-

P. aeruginosa biofilms were grown in 96-well plates for 24 hours as described above.

-

After biofilm formation, the planktonic cells were removed, and fresh LB medium containing serial dilutions of the test compounds was added to the wells.

-

The plate was incubated for an additional 24 hours at 37°C.

-

The biofilm biomass was quantified using the crystal violet staining method as described for the MBIC₅₀ assay.

-

The MBEC₅₀ was determined as the concentration that resulted in a 50% reduction in the pre-formed biofilm.

Cytotoxicity Assay

The potential cytotoxicity of AAP1 was assessed using a standard MTT assay with BEAS-2B human bronchial epithelial cells.

-

BEAS-2B cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of the test compounds for 24 hours.

-

The treatment medium was removed, and a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

-

The plate was incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 570 nm.

-

The CC₅₀ was calculated as the concentration of the compound that reduced cell viability by 50% compared to the untreated control.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway affected by AAP1 and the general experimental workflow.

The Adenosine-Dependent Prodrug Activation of a Benzoxaborole Leucyl-tRNA Synthetase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the novel, enzyme-independent prodrug activation mechanism of a potent benzoxaborole-based inhibitor of leucyl-tRNA synthetase (LeuRS), exemplified by compounds such as GSK3036656. This class of compounds represents a significant advancement in antimicrobial drug discovery, employing a unique activation pathway that is crucial for their therapeutic efficacy.

Introduction

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have emerged as a promising source of new therapeutics. A key member of this class, GSK3036656, is an investigational antitubercular agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in Mycobacterium tuberculosis. These benzoxaborole compounds are, in fact, prodrugs that require activation to exert their inhibitory effect. Uniquely, this activation is not dependent on metabolic enzymes but rather on the presence of endogenous adenosine-based molecules.

This guide provides a comprehensive overview of the prodrug activation mechanism, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the activation pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the prodrug activation and inhibitory activity of the benzoxaborole compounds against LeuRS.

Table 1: Binding Affinities of Benzoxaborole Prodrugs and their Adducts

| Compound/Adduct | Ligand | Target | Method | Dissociation Constant (Kd) | Reference |

| Cmpd1 | AMP | - | NMR | 1.0 mM | [1][2] |

| Cmpd1 | ATP | - | ITC | 2.2 mM | [1][2] |

| Adduct1a (Cmpd1-AMP) | - | TB LeuRS | ITC | Potent Nanomolar Affinity | [2] |

Table 2: In Vitro Inhibitory Activity

| Compound | Target Enzyme | Target Organism | Assay | IC50 | Reference |

| GSK3036656 | Mtb LeuRS | M. tuberculosis | Aminoacylation Assay | 0.20 µM | [3] |

| GSK3036656 | Human mitochondrial LeuRS | Human | - | >300 µM | [3] |

| GSK3036656 | Human cytoplasmic LeuRS | Human | - | 132 µM | [3] |

Table 3: In Vitro Antitubercular Activity

| Compound | Organism | Assay | MIC | Reference |

| GSK3036656 | M. tuberculosis H37Rv | Resazurin Assay | 0.08 µM (23.5 ng/mL) | [3][4] |

Prodrug Activation Mechanism

The prodrug activation of this benzoxaborole class is a novel, enzyme-independent process. The core of this mechanism is the reaction of the oxaborole group with the ribose diols of adenosine-containing molecules.

Adenosine Adduct Formation

Benzoxaboroles, such as Cmpd1 (GSK3036656), do not directly bind to their ultimate target, LeuRS. Instead, they are activated by forming a covalent adduct with adenosine-based biomolecules, such as ATP, AMP, or the terminal adenosine of tRNALeu.[1][2] This reaction involves the cyclization of the oxaborole with the 2' and 3' hydroxyl groups of the ribose moiety, leading to the formation of two diastereomeric adenosine-oxaborole adducts. This process is reversible and occurs at physiological concentrations of these biomolecules.[2]

Caption: Prodrug activation via adenosine adduct formation.

Inhibition of Leucyl-tRNA Synthetase

Of the two diastereomeric adducts formed, one binds with high, nanomolar affinity to the editing site of the LeuRS enzyme.[2] This active adduct effectively traps the enzyme, preventing its turnover and inhibiting protein synthesis. The formation of this stable ternary complex (LeuRS-tRNALeu-adduct) is the ultimate mechanism of action that leads to the antimicrobial effect.[5][6]

Caption: Inhibition of LeuRS by the active adduct.

Experimental Protocols

The elucidation of this prodrug activation mechanism relied on a combination of biophysical and structural biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the formation of the benzoxaborole-adenosine adduct in the absence of the enzyme.

Protocol:

-

One-dimensional 1H NMR spectra are acquired for the free benzoxaborole compound, free AMP (or ATP), and an equimolar mixture of the two at physiological concentrations (e.g., 5 mM).[2]

-

Samples are prepared in a suitable solvent system, such as a mixture of deuterated acetone and D2O, to ensure solubility.[7]

-

Spectra are recorded at a specific temperature (e.g., 293 K).

-

The formation of the adduct is confirmed by the appearance of new resonances and shifts in the peaks corresponding to the protons of the benzoxaborole and the adenosine ribose.[2]

Caption: Workflow for NMR analysis of adduct formation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity of the benzoxaborole to adenosine-based molecules and the affinity of the resulting adduct to the LeuRS enzyme.

Protocol:

-

For prodrug-adenosine binding, the benzoxaborole solution is placed in the ITC syringe and titrated into a solution of ATP or AMP in the sample cell.

-

For adduct-enzyme binding, the pre-formed adduct is titrated into a solution of the purified LeuRS enzyme.

-

The heat changes associated with the binding events are measured.

-

The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Caption: Isothermal Titration Calorimetry workflow.

LeuRS Aminoacylation Assay

Objective: To measure the inhibitory activity of the benzoxaborole compound on the enzymatic function of LeuRS.

Protocol:

-

The assay measures the attachment of a radiolabeled amino acid (e.g., 14C-Leucine) to its cognate tRNA.

-

The reaction mixture contains purified LeuRS, tRNALeu, ATP, radiolabeled leucine, and varying concentrations of the inhibitor.

-

The reaction is incubated at a specific temperature for a set time.

-

The reaction is quenched, and the radiolabeled tRNA is precipitated and collected on a filter.

-

The radioactivity on the filter is measured using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the LeuRS aminoacylation assay.

Conclusion

The adenosine-dependent activation of benzoxaborole prodrugs represents a paradigm shift in our understanding of prodrug chemistry. This enzyme-independent mechanism, driven by the covalent interaction with ubiquitous adenosine-based biomolecules, offers a novel strategy for designing drugs with improved pharmacological properties. The detailed characterization of this activation pathway for LeuRS inhibitors like GSK3036656 not only elucidates their mode of action but also opens new avenues for the development of targeted therapies against a range of pathogens. A thorough understanding of this mechanism is paramount for the continued development and optimization of this promising class of antimicrobial agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]

- 7. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Crystal Violet Assay of "Antibiofilm agent prodrug 1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel antibiofilm agents is a critical area of research. This document provides a detailed protocol for the use of the crystal violet (CV) assay to quantify the antibiofilm activity of a novel compound, "Antibiofilm agent prodrug 1." The CV assay is a simple and effective method for staining and quantifying biofilm biomass.[1][2][3]

This application note details two primary protocols: one for assessing the inhibition of biofilm formation and another for evaluating the eradication of pre-formed biofilms. As "this compound" is a prodrug, a crucial activation step is included in the protocol. This step is a generalized placeholder and should be optimized based on the specific activation requirements of the prodrug (e.g., enzymatic cleavage, specific pH, or presence of specific metabolites).

Principle of the Crystal Violet Assay

The crystal violet assay is a colorimetric method used to determine the amount of biofilm produced by bacteria in a microtiter plate. Crystal violet, a basic dye, stains both the bacterial cells and the extracellular polymeric substance (EPS) matrix of the biofilm. After staining, the bound dye is solubilized, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the amount of biofilm biomass.

Key Experimental Protocols

Two main experimental approaches are described to assess the efficacy of "this compound":

-

Minimum Biofilm Inhibitory Concentration (MBIC) Assay: To determine the lowest concentration of the activated prodrug that inhibits the formation of biofilms.

-

Minimum Biofilm Eradication Concentration (MBEC) Assay: To determine the lowest concentration of the activated prodrug required to eradicate pre-formed biofilms.[4]

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol assesses the ability of "this compound" to prevent the formation of biofilms.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[5]

-

"this compound"

-

Activation solution/enzyme for the prodrug (specific to the prodrug)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water or 95% Ethanol for solubilization[6][7]

-

Phosphate Buffered Saline (PBS) or sterile distilled water for washing

-

Microplate reader

Experimental Workflow:

Figure 1: Workflow for the MBIC assay.

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

-

Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.[7]

-

Dilute the overnight culture in fresh medium to a final concentration of approximately 1 x 10^6 CFU/mL.

-

-

Prodrug Preparation and Activation:

-

Prepare a stock solution of "this compound" in a suitable solvent.

-

Perform serial dilutions of the prodrug to obtain a range of desired concentrations.

-

Prodrug Activation Step: This step is critical and must be tailored to the specific prodrug. An example is provided below for an enzyme-activated prodrug.

-

To each prodrug dilution, add the specific activating enzyme or solution.

-

Incubate under optimal conditions (e.g., specific time, temperature, and pH) to allow for the conversion of the prodrug to its active form.

-

-

-

Biofilm Formation Inhibition Assay:

-

To the wells of a 96-well microtiter plate, add 100 µL of the bacterial inoculum.

-

Add 100 µL of the serially diluted and activated "this compound" to the respective wells.

-

Controls:

-

Positive Control: 100 µL of bacterial inoculum + 100 µL of medium (with activation solution/enzyme but without the prodrug).

-

Negative Control (Sterility): 200 µL of sterile medium.

-

Vehicle Control: 100 µL of bacterial inoculum + 100 µL of the highest concentration of the solvent used for the prodrug.

-

-

Incubate the plate at the optimal temperature for biofilm formation (e.g., 24-48 hours) under static conditions.[7]

-

-

Crystal Violet Staining and Quantification:

-

Carefully discard the planktonic cell culture from each well.

-

Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.[1]

-

Air-dry the plate for 15 minutes in a laminar flow hood or at room temperature.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[8]

-

Remove the crystal violet solution and wash the wells three to four times with sterile water to remove excess stain.[8]

-

Invert the plate and gently tap on a paper towel to remove any remaining liquid. Allow the plate to air-dry completely.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[6][7]

-

Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

-

Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[7]

-

Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.

-

Data Presentation:

| Prodrug 1 Conc. (µg/mL) | OD 595nm (Replicate 1) | OD 595nm (Replicate 2) | OD 595nm (Replicate 3) | Average OD 595nm | % Biofilm Inhibition |

| 0 (Positive Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0% |

| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 12.7% |

| 2 | 0.956 | 0.981 | 0.965 | 0.967 | 23.9% |

| 4 | 0.632 | 0.655 | 0.641 | 0.643 | 49.4% |

| 8 | 0.315 | 0.328 | 0.320 | 0.321 | 74.7% |

| 16 | 0.158 | 0.165 | 0.161 | 0.161 | 87.3% |

| 32 | 0.082 | 0.089 | 0.085 | 0.085 | 93.3% |

| 64 | 0.051 | 0.055 | 0.053 | 0.053 | 95.8% |

| Negative Control | 0.045 | 0.047 | 0.046 | 0.046 | - |

Calculation of Biofilm Inhibition: % Inhibition = [ (OD_control - OD_test) / OD_control ] x 100

The MBIC is defined as the lowest concentration of the agent that shows a significant inhibition of biofilm formation compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol assesses the ability of "this compound" to eradicate established, pre-formed biofilms.

Materials:

-

Same as for the MBIC protocol.

Experimental Workflow:

Figure 2: Workflow for the MBEC assay.

Procedure:

-

Biofilm Formation:

-

Prepare the bacterial inoculum as described in the MBIC protocol.

-

Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

-

Incubate the plate for 24-48 hours at the optimal temperature to allow for robust biofilm formation.

-

-

Prodrug Preparation and Activation:

-

Prepare and activate the serial dilutions of "this compound" as described in the MBIC protocol.

-

-

Biofilm Eradication Assay:

-

After the biofilm formation incubation period, carefully remove the planktonic culture from each well.

-

Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Add 200 µL of the serially diluted and activated prodrug to the wells containing the pre-formed biofilms.

-

Controls:

-

Positive Control: 200 µL of medium (with activation solution/enzyme but no prodrug).

-

Negative Control (Sterility): 200 µL of sterile medium in empty wells.

-

-

Incubate the plate for a defined period (e.g., 24 hours) at the optimal temperature.

-

-

Crystal Violet Staining and Quantification:

-

Follow the same steps for washing, staining, solubilization, and absorbance reading as described in the MBIC protocol.

-

Data Presentation:

| Prodrug 1 Conc. (µg/mL) | OD 595nm (Replicate 1) | OD 595nm (Replicate 2) | OD 595nm (Replicate 3) | Average OD 595nm | % Biofilm Eradication |

| 0 (Positive Control) | 1.302 | 1.325 | 1.311 | 1.313 | 0% |

| 16 | 1.255 | 1.281 | 1.263 | 1.266 | 3.6% |

| 32 | 1.109 | 1.132 | 1.118 | 1.120 | 14.7% |

| 64 | 0.876 | 0.899 | 0.885 | 0.887 | 32.4% |

| 128 | 0.543 | 0.561 | 0.552 | 0.552 | 58.0% |

| 256 | 0.289 | 0.301 | 0.295 | 0.295 | 77.5% |

| 512 | 0.142 | 0.155 | 0.148 | 0.148 | 88.7% |

| 1024 | 0.078 | 0.085 | 0.081 | 0.081 | 93.8% |

| Negative Control | 0.048 | 0.050 | 0.049 | 0.049 | - |

Calculation of Biofilm Eradication: % Eradication = [ (OD_control - OD_test) / OD_control ] x 100

The MBEC is defined as the lowest concentration of the agent that results in a significant reduction in the pre-formed biofilm biomass.

Signaling Pathway Visualization

Many antibiofilm agents target key signaling pathways involved in biofilm formation, such as quorum sensing. The following diagram illustrates a simplified quorum sensing pathway, which is a common target for antibiofilm compounds.

Figure 3: Simplified Quorum Sensing signaling pathway.

This diagram illustrates how "this compound" could potentially interfere with the quorum sensing system, a key regulator of biofilm formation in many bacteria.[9][10] The prodrug, upon activation, could inhibit the synthesis of signaling molecules or block their binding to receptor proteins, thereby preventing the expression of genes required for biofilm development.

References

- 1. Crystal violet staining protocol | Abcam [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. static.igem.org [static.igem.org]

- 8. mdpi.com [mdpi.com]

- 9. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Biofilm Inhibition Assay with Compound 5c

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, leading to persistent and chronic infections. The development of novel therapeutic agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research in drug discovery.

"Compound 5c," a novel phenothiazine-based α-amino phosphate, has demonstrated promising antibacterial activity.[1] This document provides a detailed protocol for performing a comprehensive biofilm inhibition assay to evaluate the efficacy of Compound 5c against bacterial biofilms. The described methods include quantification of biofilm biomass, assessment of metabolic activity within the biofilm, and visualization of biofilm architecture.

Principle of the Assays

The assessment of biofilm inhibition by Compound 5c is a multi-faceted process involving the following key assays:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: These initial assays determine the lowest concentration of Compound 5c that inhibits visible growth and kills the planktonic (free-swimming) bacteria, respectively. This information is crucial for selecting appropriate concentrations for the biofilm assays.

-

Crystal Violet (CV) Staining Assay: This is a simple and widely used method for quantifying the total biofilm biomass.[2][3][4][5] Crystal violet stains both the bacterial cells and the EPS matrix. The amount of stained biofilm is proportional to the absorbance reading after solubilization of the dye.

-

Resazurin Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm.[1][6][7][8][9] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. A decrease in signal indicates a reduction in cell viability.

-

Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful imaging technique used to visualize the three-dimensional structure of the biofilm.[10][11][12][13][14] By using fluorescent stains, it is possible to differentiate between live and dead cells within the biofilm and observe changes in biofilm architecture in the presence of Compound 5c.

Hypothetical Signaling Pathway for Biofilm Inhibition by Compound 5c

Phenothiazine derivatives have been shown to interfere with bacterial processes essential for biofilm formation.[15][16][17][18][19] A plausible mechanism of action for Compound 5c involves the inhibition of type IV pili-mediated motility, which is critical for the initial attachment and microcolony formation stages of biofilm development. Additionally, phenothiazines can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as the cell membrane and DNA.[18][19]

Caption: Hypothetical signaling pathway of Compound 5c in biofilm inhibition.

Experimental Protocols

Materials and Reagents

-

Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS), sterile

-

Compound 5c stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Acetic acid (30% v/v) or Ethanol (95% v/v)

-

Resazurin sodium salt solution (0.01% w/v), sterile-filtered

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

-

Microplate reader

-

Confocal Laser Scanning Microscope

Experimental Workflow

References

- 1. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. ableweb.org [ableweb.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

- 13. Evaluating Bacterial Biofilms With Confocal Imaging | Technology Networks [technologynetworks.com]

- 14. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Type IV Pilus-Mediated Inhibition of Acinetobacter baumannii Biofilm Formation by Phenothiazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biofilm Analysis of Antibiofilm Agent Prodrug 1 using Confocal Laser Scanning Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. "Antibiofilm agent prodrug 1" is a novel therapeutic strategy designed to overcome these challenges. This prodrug is designed to be activated specifically within the biofilm microenvironment, releasing a potent antibiofilm agent that disrupts the biofilm structure and eradicates the embedded bacteria. This document provides detailed application notes and protocols for the analysis of the efficacy of "this compound" against bacterial biofilms using Confocal Laser Scanning Microscopy (CLSM).

Hypothetical Profile of this compound:

-

Target Bacterium: Pseudomonas aeruginosa, a gram-negative opportunistic pathogen known for its robust biofilm formation.

-

Mechanism of Action: The prodrug is activated by a specific enzyme secreted by P. aeruginosa under biofilm-forming conditions. Upon activation, the active drug inhibits the production of the exopolysaccharide (EPS) matrix, a critical component of the biofilm architecture, and also disrupts bacterial cell membranes.

-

Activation Trigger: Enzymatic cleavage by a protease specifically expressed by P. aeruginosa during biofilm maturation.

I. Signaling Pathway Targeted by Activated Prodrug 1

The activated form of "this compound" is hypothesized to interfere with key signaling pathways that regulate biofilm formation in Pseudomonas aeruginosa. A primary target is the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathway, which is a central regulator of the transition between planktonic and sessile lifestyles in many bacteria.[1] High intracellular levels of c-di-GMP typically promote the synthesis of adhesins and exopolysaccharides, leading to biofilm formation.[1] The activated drug is thought to upregulate enzymes that degrade c-di-GMP, thereby reducing its intracellular concentration and inhibiting EPS production.

Caption: Hypothetical signaling pathway targeted by activated Prodrug 1.

II. Experimental Protocols

A. Protocol for P. aeruginosa Biofilm Cultivation and Treatment

This protocol describes the steps for growing P. aeruginosa biofilms and treating them with "this compound".

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

Sterile multi-well plates with glass coverslips or µ-Slides (e.g., from ibidi)[2]

-

"this compound" stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

-

Biofilm Growth: Dilute the overnight culture 1:100 in fresh LB broth. Add 2 mL of the diluted culture to each well of a multi-well plate containing a sterile glass coverslip. Incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[2][3]

-

Prodrug Treatment: After the incubation period, gently remove the planktonic bacteria by aspirating the medium. Wash the biofilms twice with sterile PBS.

-

Add fresh LB broth containing the desired concentration of "this compound" to the wells. Include a vehicle control (medium with the solvent used for the prodrug) and an untreated control.

-

Incubate the plates for another 24 hours at 37°C.

B. Protocol for CLSM Imaging of Biofilms

This protocol details the staining and imaging of treated and untreated biofilms using CLSM to assess viability and matrix integrity.

Materials:

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

-

FilmTracer™ SYPRO™ Ruby Biofilm Matrix Stain

-

Confocal Laser Scanning Microscope

Procedure:

-

Staining:

-

After treatment, gently wash the biofilms on the coverslips twice with PBS.

-

For viability staining, prepare a working solution of the LIVE/DEAD BacLight stains according to the manufacturer's instructions. Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes.[3][4]

-

For matrix staining, use a fluorescent stain for exopolysaccharides or proteins, such as FilmTracer™ SYPRO™ Ruby Biofilm Matrix Stain, following the manufacturer's protocol.[5]

-

-

Mounting: Carefully remove the coverslips from the wells and mount them on a microscope slide with a drop of mounting medium.

-

CLSM Imaging:

-

Visualize the stained biofilms using a CLSM.

-

Acquire z-stack images at multiple randomly selected positions for each sample to obtain a three-dimensional representation of the biofilm architecture.[6]

-

Use appropriate laser excitation and emission filters for each fluorescent dye. For example, for the LIVE/DEAD kit, SYTO® 9 (live cells) is typically excited at 488 nm and emits at ~500-550 nm (green), while propidium iodide (dead cells) is excited at 488 nm or 561 nm and emits at ~600-650 nm (red).[4]

-

Caption: Experimental workflow for biofilm analysis.

C. Protocol for Quantitative Analysis of CLSM Data

This protocol outlines the steps for quantifying biofilm parameters from the acquired CLSM images.

Software:

Procedure:

-

Image Processing:

-

Import the z-stack images into the analysis software.

-

Apply a threshold to distinguish the fluorescent signal from the background for each channel (live cells, dead cells, matrix).[8]

-

-

Quantitative Parameters:

-

Calculate the following parameters for each image stack:

-

Biovolume (µm³/µm²): The volume of the biomass per unit area of the substratum.[9]

-

Average Biofilm Thickness (µm): The mean thickness of the biofilm.[7]

-

Maximum Biofilm Thickness (µm): The maximum height reached by the biofilm.

-

Surface Coverage (%): The percentage of the substratum area covered by the biofilm.

-

Live/Dead Cell Ratio: The ratio of the biovolume of live cells to the biovolume of dead cells.

-

-

III. Data Presentation

The quantitative data obtained from the image analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

| Treatment Group | Biovolume (µm³/µm²) | Average Thickness (µm) | Max Thickness (µm) | Surface Coverage (%) | Live/Dead Ratio |

| Untreated Control | 15.2 ± 2.1 | 25.8 ± 3.4 | 45.1 ± 5.6 | 85.3 ± 6.7 | 9.5 ± 1.2 |

| Vehicle Control | 14.9 ± 1.9 | 24.5 ± 3.1 | 43.8 ± 5.2 | 83.1 ± 7.1 | 9.2 ± 1.5 |

| Prodrug 1 (10 µM) | 8.7 ± 1.5 | 15.3 ± 2.2 | 28.4 ± 4.1 | 55.6 ± 8.2 | 2.1 ± 0.5 |

| Prodrug 1 (50 µM) | 4.1 ± 0.9 | 8.1 ± 1.5 | 15.2 ± 3.3 | 25.4 ± 5.9 | 0.4 ± 0.1 |

Data are presented as mean ± standard deviation from at least three independent experiments.

IV. Logical Relationship of Prodrug Activation and Effect

The efficacy of "this compound" is dependent on a series of events, starting from its diffusion into the biofilm to its activation and subsequent action on the bacterial cells and matrix.

Caption: Logical workflow of prodrug activation and its antibiofilm effects.

Conclusion

Confocal Laser Scanning Microscopy is a powerful, non-destructive technique for the three-dimensional visualization and quantification of biofilm architecture.[6][10] The protocols and application notes provided here offer a comprehensive framework for evaluating the efficacy of "this compound". By quantifying key parameters such as biovolume, thickness, and cell viability, researchers can gain valuable insights into the mechanism of action of this novel antibiofilm agent and its potential for clinical and industrial applications.

References